Fmoc-D-Dab(Boc)-OH Fmoc-D-Dab(Boc)-OH
Brand Name: Vulcanchem
CAS No.: 114360-56-4
VCID: VC21536902
InChI: InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1
SMILES: CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C24H28N2O6
Molecular Weight: 440.5 g/mol

Fmoc-D-Dab(Boc)-OH

CAS No.: 114360-56-4

Cat. No.: VC21536902

Molecular Formula: C24H28N2O6

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Dab(Boc)-OH - 114360-56-4

CAS No. 114360-56-4
Molecular Formula C24H28N2O6
Molecular Weight 440.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1
Standard InChI Key LIWKOFAHRLBNMG-HXUWFJFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Physical and Chemical Properties

Structural Characteristics

Fmoc-D-Dab(Boc)-OH possesses a complex molecular structure characterized by several key functional groups that contribute to its utility in peptide synthesis. The backbone consists of a D-diaminobutyric acid residue, which features a carboxylic acid group at one end and two amino groups – one at the alpha position and another at the gamma position of the carbon chain . The alpha amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, which consists of a fluorene ring system linked to a carbonate functionality. This bulky protecting group serves both to prevent unwanted reactions at the alpha amino position and to provide a chromophore that facilitates monitoring of synthesis reactions and deprotection steps. The gamma amino group is protected by the tert-butyloxycarbonyl (Boc) group, which contains a pivotal tert-butyl moiety that provides steric hindrance and selective acid-lability .

PropertyValueSource
Molecular Weight440.5 g/mol
Molecular FormulaC24H28N2O6
CAS Number114360-56-4
IUPAC Name(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Physical StateSolidInferred from similar compounds
Optical Rotation[α]D specific value not providedNot provided in search results

Chemical Reactivity

The chemical reactivity of Fmoc-D-Dab(Boc)-OH is defined by its key functional groups and their selective reactivity under various conditions. The carboxylic acid group represents the primary reactive site for peptide bond formation, readily forming activated esters or acyl halides that can react with amino groups of other amino acids. This reactivity is fundamental to the compound's utility in peptide synthesis, where controlled formation of amide bonds is essential. The Fmoc protecting group on the alpha amino functionality exhibits selective base-lability, typically cleaved using 20-30% piperidine in dimethylformamide, a reaction that proceeds via a beta-elimination mechanism to release dibenzofulvene and carbon dioxide while liberating the free amino group. This orthogonal deprotection approach allows for selective manipulation of the alpha amino group without affecting the Boc protection.

The Boc protecting group on the gamma amino functionality displays selective acid-lability, being readily cleaved with trifluoroacetic acid or other strong acids through a mechanism involving the formation of a tert-butyl carbocation. This selective deprotection capability is a crucial feature that allows for controlled sequential deprotection strategies in peptide synthesis. Under standard coupling conditions used in peptide synthesis, Fmoc-D-Dab(Boc)-OH can be activated with coupling reagents such as HBTU, HATU, or DIC/HOBt to facilitate efficient peptide bond formation. The compound's reactivity profile makes it particularly suitable for solid-phase peptide synthesis methodologies, where sequential deprotection and coupling steps are performed while the growing peptide chain remains anchored to a solid support.

Synthesis and Production Methods

Laboratory Synthesis Techniques

The laboratory synthesis of Fmoc-D-Dab(Boc)-OH typically begins with D-diaminobutyric acid as the starting material, requiring selective protection of the alpha and gamma amino groups in a controlled sequence. While the search results don't provide specific synthetic routes for this compound, the synthesis likely follows established protocols for the preparation of orthogonally protected amino acids. One common approach involves first protecting the gamma amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under carefully controlled pH conditions to achieve selective reaction at the less hindered gamma position. Following this, the alpha amino group can be protected with an Fmoc group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in a mixed aqueous-organic solvent system with controlled pH to ensure reaction at the alpha amino group.

Alternative synthetic routes might involve starting from appropriately protected precursors, such as N-Boc-D-diaminobutyric acid, followed by Fmoc protection of the alpha amino group. The challenges in these synthetic approaches typically involve achieving high selectivity for the desired regioisomer and minimizing racemization at the alpha stereocenter, which requires careful control of reaction conditions and purification techniques. Purification of the final product often employs a combination of recrystallization and chromatographic methods to ensure high purity, which is critical for applications in peptide synthesis. The successful laboratory synthesis of Fmoc-D-Dab(Boc)-OH demands expertise in protecting group chemistry and stereoselective synthesis techniques, highlighting the technical sophistication involved in the preparation of orthogonally protected amino acid derivatives.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Fmoc-D-Dab(Boc)-OH serves as a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of D-diaminobutyric acid residues into synthetic peptides. The compound's design specifically supports the Fmoc/tBu strategy for SPPS, one of the most widely employed approaches in contemporary peptide synthesis. In this methodology, the Fmoc group protecting the alpha amino functionality is selectively removed using basic conditions (typically 20-30% piperidine in DMF) during each coupling cycle, while the Boc group on the gamma amino group remains intact throughout the chain assembly process. This orthogonal protection strategy prevents unwanted side reactions and ensures the fidelity of the peptide sequence being constructed. The D-stereochemistry of the amino acid provides access to peptides containing non-natural amino acid configurations, which can confer enhanced stability against proteolytic degradation or induce specific conformational properties that may be advantageous for therapeutic applications.

The incorporation of D-diaminobutyric acid residues via Fmoc-D-Dab(Boc)-OH can impart several valuable properties to synthetic peptides. The diaminobutyric acid side chain, once deprotected, introduces a positive charge at physiological pH, potentially enhancing interactions with negatively charged biological targets such as bacterial membranes or nucleic acids. This feature makes D-Dab-containing peptides particularly relevant for applications in antimicrobial peptide design, cell-penetrating peptides, and nucleic acid delivery systems. The D-configuration further contributes to resistance against natural proteases, which typically exhibit high specificity for L-amino acids, potentially extending the biological half-life of the resulting peptides. The controlled incorporation of Fmoc-D-Dab(Boc)-OH into peptide sequences represents a sophisticated application of protecting group chemistry in the service of creating structurally diverse and functionally enhanced peptide-based molecules.

Advantages Over Similar Compounds

Fmoc-D-Dab(Boc)-OH offers several distinct advantages compared to related compounds used in peptide synthesis. When compared to its L-enantiomer (Fmoc-L-Dab(Boc)-OH, CAS: 125238-99-5), the D-configuration provides access to peptides with altered conformational properties and enhanced resistance to natural proteolytic enzymes, features that can be crucial for therapeutic peptide development . The four-carbon backbone of the diaminobutyric acid residue presents an intermediate length between the shorter diaminopropionic acid (Dap) and the longer ornithine or lysine residues, offering a distinct spatial arrangement of the side chain amino functionality that may be optimal for specific applications. This structural characteristic provides peptide chemists with a broader palette of building blocks to fine-tune the properties of synthetic peptides.

Compared to other protected forms of D-diaminobutyric acid, such as Fmoc-D-Dab(Ac)-OH (where the gamma amino group is protected with an acetyl group), the Boc protection strategy offers greater flexibility in subsequent chemical manipulations. The Boc group can be selectively removed under acidic conditions without affecting peptide bonds or other functional groups that are stable to acid, enabling sequential deprotection strategies in complex peptide synthesis. This orthogonal protection approach is particularly valuable in the synthesis of peptides with multiple functional side chains requiring different protection schemes. Additionally, the Boc group, once removed, leaves no residual modification on the amino group, whereas deprotection of acetyl groups is more challenging and often requires harsh conditions that may compromise other aspects of the peptide structure. These advantages position Fmoc-D-Dab(Boc)-OH as a versatile and valuable component in the peptide chemist's toolkit, enabling access to structurally diverse and functionally enhanced peptide constructs.

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